2-(2-carbamimidamido-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
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Overview
Description
2-{2-[(diaminomethylidene)amino]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is a complex organic compound that features a thiazole ring and a benzodioxin moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(diaminomethylidene)amino]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide typically involves multiple steps. One common method starts with the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in an aqueous alkaline medium to yield an intermediate compound. This intermediate is then treated with various alkyl or aralkyl halides in the presence of N,N-dimethylformamide (DMF) and lithium hydride (LiH) to produce the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-{2-[(diaminomethylidene)amino]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzodioxin and thiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halides for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents like DMF, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the compound.
Scientific Research Applications
2-{2-[(diaminomethylidene)amino]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for diseases like Alzheimer’s and cancer.
Industry: The compound’s unique structural properties make it a candidate for developing new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-{2-[(diaminomethylidene)amino]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological processes, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application being studied .
Comparison with Similar Compounds
Similar Compounds
N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide: Shares the benzodioxin moiety but lacks the thiazole ring.
2-{2-[(diaminomethylidene)amino]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide: Contains the thiazole ring but lacks the benzodioxin moiety.
Uniqueness
2-{2-[(diaminomethylidene)amino]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is unique due to the combination of the thiazole ring and benzodioxin moiety in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C14H15N5O4S |
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Molecular Weight |
349.37 g/mol |
IUPAC Name |
2-[2-(diaminomethylideneamino)-4-oxo-1,3-thiazol-5-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide |
InChI |
InChI=1S/C14H15N5O4S/c15-13(16)19-14-18-12(21)10(24-14)6-11(20)17-7-1-2-8-9(5-7)23-4-3-22-8/h1-2,5,10H,3-4,6H2,(H,17,20)(H4,15,16,18,19,21) |
InChI Key |
LGUFZZPLPCJECU-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CC3C(=O)N=C(S3)N=C(N)N |
Origin of Product |
United States |
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